N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE
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Overview
Description
N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE is a complex organic compound that features a thiophene ring substituted with phenylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE typically involves multi-step organic reactions. One common method is the Schiff base reduction route, where a primary amine reacts with an aldehyde or ketone to form an imine, which is subsequently reduced to form the desired secondary amine . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or other reduced forms of the compound .
Scientific Research Applications
N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-({2,5-DIMETHYL-4-[(PHENYLAMINO)METHYL]THIOPHEN-3-YL}METHYL)ANILINE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science .
Properties
IUPAC Name |
N-[[4-(anilinomethyl)-2,5-dimethylthiophen-3-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-15-19(13-21-17-9-5-3-6-10-17)20(16(2)23-15)14-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYEOAXJCBLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CNC2=CC=CC=C2)CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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